molecular formula C15H19NO B12858092 3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]

3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B12858092
M. Wt: 229.32 g/mol
InChI Key: UNGIPVPJTSKADC-UHFFFAOYSA-N
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Description

3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] is a spirocyclic compound characterized by a unique structure where a cyclopropyl group is fused to an isobenzofuran and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones, followed by oxidative cleavage of the corresponding vicinal diols under mild conditions . This one-pot synthesis method is efficient and yields high purity products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated spirocyclic structures.

Scientific Research Applications

3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets, such as sigma receptors. These interactions can lead to the destabilization of lysosomes, triggering cell death in cancer cells . The compound’s amphiphilic nature allows it to accumulate in lysosomes, causing a rise in lysosomal pH and subsequent leakage and dysfunction.

Comparison with Similar Compounds

Similar Compounds

    Siramesine: A sigma receptor ligand with similar lysosomotropic properties.

    Spiro[isobenzofuran-1(3H),4’-piperidine] derivatives: Compounds with variations in the substituents on the spirocyclic structure.

Uniqueness

3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its specific cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile scaffold in drug discovery and development.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-cyclopropylspiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C15H19NO/c1-2-4-13-12(3-1)14(11-5-6-11)17-15(13)7-9-16-10-8-15/h1-4,11,14,16H,5-10H2

InChI Key

UNGIPVPJTSKADC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C3=CC=CC=C3C4(O2)CCNCC4

Origin of Product

United States

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